molecular formula C14H9N3O2 B14176836 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile CAS No. 918340-66-6

4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile

Cat. No.: B14176836
CAS No.: 918340-66-6
M. Wt: 251.24 g/mol
InChI Key: RMFAKDYDTLTLBG-UHFFFAOYSA-N
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Description

4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure combining a furo[2,3-c]pyridine moiety with a hydroxybenzonitrile group, making it a versatile scaffold for various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile involves its interaction with specific molecular targets. For example, it has been shown to bind strongly to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to its observed anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile apart is its unique combination of the furo[2,3-c]pyridine and hydroxybenzonitrile moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for developing new therapeutic agents .

Properties

CAS No.

918340-66-6

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

4-(furo[2,3-c]pyridin-7-ylamino)-2-hydroxybenzonitrile

InChI

InChI=1S/C14H9N3O2/c15-8-10-1-2-11(7-12(10)18)17-14-13-9(3-5-16-14)4-6-19-13/h1-7,18H,(H,16,17)

InChI Key

RMFAKDYDTLTLBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=CC3=C2OC=C3)O)C#N

Origin of Product

United States

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